molecular formula C8H15NO2 B8051396 (3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate

(3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate

Cat. No.: B8051396
M. Wt: 157.21 g/mol
InChI Key: OGSFGBNZYUWVFP-NKWVEPMBSA-N
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Description

(3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical and pharmaceutical applications. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow systems. These systems utilize supported pincer-ligated iridium catalysts for the dehydrogenation of 4-methylpiperidine, achieving high turnover numbers and maintaining activity over extended periods .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using various oxidizing agents.

    Reduction: Reduction reactions often involve hydrogenation using metal catalysts.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines.

Scientific Research Applications

(3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-Methyl 4-Methylpiperidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to other piperidine derivatives. This makes it valuable in applications requiring high selectivity and specificity.

Properties

IUPAC Name

methyl (3S,4S)-4-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSFGBNZYUWVFP-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222865
Record name rel-Methyl (3R,4R)-4-methyl-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009376-68-4
Record name rel-Methyl (3R,4R)-4-methyl-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009376-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Methyl (3R,4R)-4-methyl-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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